molecular formula C21H20N2O2S B2501703 4-benzoyl-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide CAS No. 325988-04-3

4-benzoyl-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2501703
CAS No.: 325988-04-3
M. Wt: 364.46
InChI Key: JKVIHEJJERINAB-UHFFFAOYSA-N
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Description

4-benzoyl-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzoyl group and a tert-butyl group attached to the thiazole ring, making it a unique and potentially valuable molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tert-butyl-2-aminothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production would also focus on ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl or tert-butyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted thiazole derivatives with different functional groups.

Scientific Research Applications

4-benzoyl-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzoyl-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide is unique due to the specific combination of the benzoyl and tert-butyl groups attached to the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-benzoyl-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-21(2,3)17-13-26-20(22-17)23-19(25)16-11-9-15(10-12-16)18(24)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVIHEJJERINAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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